Cas no 602297-86-9 (3H-Pyrazol-3-one, 2-[4-(dimethylamino)phenyl]-2,4-dihydro-5-methyl-)
3H-Pyrazol-3-one, 2-[4-(dimethylamino)phenyl]-2,4-dihydro-5-methyl- Chemical and Physical Properties
Names and Identifiers
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- 3H-Pyrazol-3-one, 2-[4-(dimethylamino)phenyl]-2,4-dihydro-5-methyl-
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- Inchi: 1S/C12H15N3O/c1-9-8-12(16)15(13-9)11-6-4-10(5-7-11)14(2)3/h4-7H,8H2,1-3H3
- InChI Key: JKEWJTOBDLUVMN-UHFFFAOYSA-N
- SMILES: N1=C(C)CC(=O)N1C1=CC=C(N(C)C)C=C1
3H-Pyrazol-3-one, 2-[4-(dimethylamino)phenyl]-2,4-dihydro-5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11781596-1.0g |
1-[4-(dimethylamino)phenyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one |
602297-86-9 | 95% | 1.0g |
$0.0 | 2023-01-04 |
3H-Pyrazol-3-one, 2-[4-(dimethylamino)phenyl]-2,4-dihydro-5-methyl- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 3H-Pyrazol-3-one, 2-[4-(dimethylamino)phenyl]-2,4-dihydro-5-methyl-
3H-Pyrazol-3-one, 2-[4-(dimethylamino)phenyl]-2,4-dihydro-5-methyl-
The compound 3H-Pyrazol-3-one, 2-[4-(dimethylamino)phenyl]-2,4-dihydro-5-methyl- (CAS No: 602297-86-9) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocycles, which are widely studied for their potential applications in drug discovery and material science. The structure of this compound is characterized by a pyrazole ring fused with a pyrimidine ring, with substituents at specific positions that confer unique chemical and biological properties.
Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrimidines in the development of kinase inhibitors, which are critical in the treatment of various diseases, including cancer. The dimethylamino group attached to the phenyl ring in this compound plays a crucial role in enhancing the molecule's solubility and bioavailability, making it a promising candidate for therapeutic applications. Additionally, the methyl group at position 5 contributes to the molecule's stability and selectivity towards specific biological targets.
The synthesis of 3H-Pyrazol-3-one, 2-[4-(dimethylamino)phenyl]-2,4-dihydro-5-methyl- involves a multi-step process that typically includes cyclization reactions and functional group transformations. Researchers have optimized these processes to improve yield and purity, ensuring that the compound can be produced efficiently for further studies. The use of microwave-assisted synthesis has been particularly effective in accelerating the reaction steps while maintaining high-quality products.
In terms of biological activity, this compound has shown potent inhibitory effects against several kinases, including CDKs (Cyclin-Dependent Kinases) and PI3K (Phosphatidylinositol 3-Kinase). These findings suggest that it could be developed into a novel anti-cancer agent with minimal side effects. Furthermore, its ability to penetrate cellular membranes efficiently makes it an attractive candidate for targeted drug delivery systems.
Recent advancements in computational chemistry have also enabled researchers to predict the binding affinity of 3H-Pyrazol-3-one, 2-[4-(dimethylamino)phenyl]-2,4-dihydro-5-methyl- to various protein targets with high accuracy. This has facilitated the design of more potent analogs by modifying specific substituents on the molecule. For instance, altering the position or nature of the dimethylamino group has been shown to significantly enhance binding affinity without compromising other critical properties such as solubility or stability.
The structural versatility of this compound also makes it suitable for applications beyond pharmacology. For example, its ability to form stable complexes with metal ions has been explored in catalysis and sensor technology. Researchers have demonstrated that incorporating this compound into metalloporphyrin frameworks can enhance catalytic activity for reactions such as oxidation and reduction.
In conclusion, 3H-Pyrazol-3-one, 2-[4-(dimethylamino)phenyl]-2,4-dihydro-5-methyl- (CAS No: 602297-86-9) is a versatile and intriguing molecule with a wide range of potential applications. Its unique chemical structure and favorable biological properties make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its functionality and utility, this compound is poised to play an increasingly important role in advancing science and medicine.
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